9,10-Dimethoxyanthracene-1,4-dione
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Overview
Description
9,10-Dimethoxyanthracene-1,4-dione is an organic compound with the molecular formula C₁₆H₁₂O₄. It is a derivative of anthraquinone, characterized by the presence of two methoxy groups at the 9 and 10 positions and two carbonyl groups at the 1 and 4 positions. This compound is known for its applications in various fields, including molecular electronics and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxyanthracene-1,4-dione typically involves the methylation of 1,4-dihydroxyanthraquinone. This process can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethoxyanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
9,10-Dimethoxyanthracene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9,10-Dimethoxyanthracene-1,4-dione involves its ability to undergo redox reactions. The compound can be reduced and oxidized, making it useful in redox-active applications. Its molecular targets and pathways include interactions with cellular redox systems and potential inhibition of specific enzymes involved in oxidative stress .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: Lacks the methoxy groups present in 9,10-Dimethoxyanthracene-1,4-dione.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of methoxy groups.
9,10-Dibromoanthracene: Contains bromine atoms instead of methoxy groups.
Uniqueness
This compound is unique due to its methoxy groups, which enhance its solubility and reactivity compared to other anthraquinone derivatives. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .
Properties
IUPAC Name |
9,10-dimethoxyanthracene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-15-9-5-3-4-6-10(9)16(20-2)14-12(18)8-7-11(17)13(14)15/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLAAABLVSGJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455152 |
Source
|
Record name | 9,10-Dimethoxyanthracene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38572-59-7 |
Source
|
Record name | 9,10-Dimethoxyanthracene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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